methyl 4-(2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate
CAS No.: 942009-48-5
Cat. No.: VC5000740
Molecular Formula: C24H23N5O4
Molecular Weight: 445.479
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 942009-48-5 |
|---|---|
| Molecular Formula | C24H23N5O4 |
| Molecular Weight | 445.479 |
| IUPAC Name | methyl 4-[[2-[1-(3,4-dimethylphenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetyl]amino]benzoate |
| Standard InChI | InChI=1S/C24H23N5O4/c1-14-5-10-19(11-15(14)2)29-22-20(12-25-29)16(3)27-28(23(22)31)13-21(30)26-18-8-6-17(7-9-18)24(32)33-4/h5-12H,13H2,1-4H3,(H,26,30) |
| Standard InChI Key | AXCCZKHJSRWHEM-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NC4=CC=C(C=C4)C(=O)OC)C)C |
Introduction
Synthetic Routes
The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazolo[3,4-d]pyridazinone core. This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate diketones under acidic or basic conditions. The introduction of the 3,4-dimethylphenyl group may involve a Friedel-Crafts acylation reaction using 3,4-dimethylbenzoyl chloride and a suitable catalyst. Final steps include acetylation of the amine group followed by esterification with methyl 4-aminobenzoate under standard esterification conditions.
Biological Activities
Compounds with the pyrazolo[3,4-d]pyridazine scaffold have been shown to exhibit various biological activities, including kinase inhibition and antimicrobial properties. While specific data on the biological activities of methyl 4-(2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate are not available, its structural analogs have demonstrated potential in these areas .
Potential Applications
Given the biological activities associated with similar compounds, this molecule may have potential applications in medicinal chemistry, particularly in the development of drugs targeting specific kinases or microbial infections. Further research is needed to fully explore its therapeutic potential.
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